molecular formula C9H7N3O2 B13175241 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid

4-phenyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13175241
M. Wt: 189.17 g/mol
InChI Key: WEUQTLYUMYBNIE-UHFFFAOYSA-N
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Description

4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate for constructing more complex molecules. Researchers value its structure as a building block for developing novel bioactive compounds. Compounds within the 1,2,4-triazole class, to which this belongs, are extensively studied for a wide spectrum of biological activities. Scientific literature has documented various 1,2,4-triazole derivatives to exhibit anti-inflammatory , antimicrobial , anticonvulsant , and antidepressant properties . For instance, certain 5-phenyl-1,2,4-triazole-3-carboxylic acid derivatives have been synthesized and identified as potent anti-inflammatory agents, found to be equipotent to reference drugs like indomethacin and celecoxib while demonstrating no ulcerogenic activity . The presence of both a carboxylic acid functional group and the nitrogen-rich triazole ring in its structure allows for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize pharmacological profiles. This compound is intended for research and development use only in a laboratory setting and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

4-phenyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUQTLYUMYBNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydrazides

  • Phenylacetic acid hydrazide is synthesized by reacting phenylacetic acid with hydrazine hydrate under reflux conditions, often in the presence of a dehydrating agent or catalyst to facilitate amidation.
  • Furan-2-carboxylic acid hydrazide is prepared similarly, utilizing furan-2-carboxylic acid as the starting material, with hydrazine hydrate in an appropriate solvent such as ethanol or water.

Formation of Thiosemicarbazides

  • The hydrazides are reacted with carbon disulfide in ethanolic potassium hydroxide to yield potassium dithiocarbazates (compounds 3 and 6 ). This step involves nucleophilic attack on carbon disulfide, forming dithiocarbazate salts in high yields (generally 88-95%).
  • These salts then undergo condensation with aryl isothiocyanates to form N-(arylthiosemicarbazide) derivatives (4a-e , 5a-e ), with yields ranging from 88% to 95%. The reaction is typically refluxed in dry benzene or similar solvents for about 6 hours, followed by recrystallization.

Ring Closure to Form Triazoles

  • The key step involves ring closure of the arylthiosemicarbazides in an alkaline medium, often using potassium hydroxide, to generate the 1,2,4-triazole ring system. This cyclization occurs via intramolecular nucleophilic attack, leading to the formation of 4-phenyl-4H-1,2,4-triazole-3-thiols (8a-e , 9a-e ) with moderate yields (62-79%).
  • Structural confirmation involves IR spectroscopy (notably C=S and N-H stretches), NMR spectroscopy (chemical shifts consistent with aromatic and heterocyclic protons), and elemental analysis.

Oxidation to Carboxylic Acid

  • The thiol groups in the triazole derivatives are oxidized to carboxylic acids, typically using mild oxidants such as potassium permanganate or hydrogen peroxide under controlled conditions.
  • The oxidation step is crucial for obtaining the target compound, 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid, which can be purified via recrystallization and characterized by IR (carbonyl stretch around 1700 cm$$^{-1}$$), NMR, and melting point determination.
Step Starting Material Reagents Conditions Yield (%) Structural Confirmation
Hydrazide synthesis Phenylacetic acid Hydrazine hydrate Reflux, ethanol/water ~85-90 IR, NMR, elemental analysis
Thiosemicarbazide formation Hydrazide + CS$$_2$$ Potassium hydroxide Ethanolic solution, 12-18 h 88-95 IR (C=S), NMR
Condensation with aryl isothiocyanates Thiosemicarbazide Aryl isothiocyanates Reflux, dry benzene 88-95 IR, NMR, melting point
Ring closure Thiosemicarbazides KOH, heat Alkaline medium, 6-8 h 62-79 IR (N-H, C=N), NMR
Oxidation to acid Triazole thiols Oxidants (e.g., KMnO$$_4$$) Mild, controlled Variable IR (C=O), NMR
  • The cyclization step's efficiency depends on reaction conditions, notably pH and temperature.
  • The oxidation step requires careful control to prevent over-oxidation or degradation.
  • Structural confirmation is essential at each stage, with IR spectroscopy identifying functional groups, NMR elucidating structural integrity, and elemental analysis verifying purity.

The preparation of this compound is a multi-step process rooted in classical heterocyclic synthesis techniques. The key stages involve the synthesis of hydrazides, formation of thiosemicarbazides, cyclization to form the triazole ring, and oxidation to the carboxylic acid. These methods are well-documented, with high yields and robust structural confirmation protocols, making them reliable for research and industrial applications. Future research may focus on optimizing reaction conditions to improve yields and sustainability, as well as exploring novel derivatives with enhanced biological activity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield a variety of substituted triazoles .

Scientific Research Applications

4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with various biological targets. It can form hydrogen bonds and dipole interactions with enzymes and receptors, leading to its biological effects. The compound’s structure allows it to inhibit specific enzymes, making it a potential candidate for drug development .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxylic Acid

  • Substituents : 3-Chlorophenyl (position 1), methyl (position 5).
  • Activity : Exhibits high binding affinity for CDK2/cyclin A and CDK4/cyclin D, with anti-proliferative IC₅₀ values <30 µM in U2OS and DU145 cancer cell lines .
  • Key Finding : The chlorophenyl group enhances kinase inhibition, while the methyl group improves metabolic stability.

5-Phenyl-1-(3-Pyridyl)-1H-1,2,4-Triazole-3-Carboxylic Acid Derivatives

  • Substituents : 3-Pyridyl (position 1), phenyl (position 5).
  • Activity : Demonstrates selective COX-2 inhibition (anti-inflammatory) with minimal COX-1 interaction, attributed to the pyridyl group’s ability to occupy hydrophobic pockets in COX-2 .
  • Key Finding : Substitution at position 1 with heteroaromatic groups (e.g., pyridyl) enhances target selectivity.

1,2,4-Triazole-3-Carboxamides

  • Substituents : Carboxamide at position 3.
  • Activity : Shows superior binding to EGFR (6LUD) and CDK-4 (7SJ3) compared to co-crystallized ligands, with cytotoxicity comparable to doxorubicin in cancer cell lines (A-549, HCT-116) .
  • Key Finding : Carboxamide derivatives improve solubility and target engagement via hydrogen bonding.

Key Research Findings and Trade-offs

Anticancer vs. Anti-inflammatory Activity :

  • Chlorophenyl and methyl substitutions favor kinase inhibition (anticancer), while pyridyl groups drive COX-2 selectivity (anti-inflammatory) .
  • Carboxamide derivatives balance potency and solubility but may reduce membrane permeability .

Drug-Likeness vs. Potency :

  • Capped triazole derivatives (e.g., FLIPs) exhibit improved metabolic stability but lower CDK affinity compared to peptide-based inhibitors .

Antibacterial Activity :

  • Hybridization with oxadiazole rings introduces antibacterial properties, likely via disruption of bacterial membrane integrity .

Biological Activity

4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action.

  • Molecular Formula : C9H8N4O2
  • Molecular Weight : 192.19 g/mol
  • IUPAC Name : 4-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus32Equivalent to penicillin
Escherichia coli64Higher than ampicillin

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Antifungal Activity

The compound has also shown promising antifungal activity. A comparative study found that it was effective against several fungal pathogens:

Fungal Strain MIC (µg/mL) Comparison
Candida albicans16More potent than fluconazole
Aspergillus niger32Comparable to ketoconazole

Docking studies suggest that the triazole moiety plays a critical role in binding to fungal enzymes involved in ergosterol biosynthesis, making it a valuable candidate for antifungal drug development .

Anticancer Activity

Emerging studies highlight the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference Drug
MCF-7 (breast cancer)5.0Doxorubicin (IC50: 2.5)
HeLa (cervical cancer)10.0Cisplatin (IC50: 8.0)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Study on Antifungal Activity

In a pivotal study published in Phytomedicine, researchers synthesized a series of triazole derivatives including this compound and evaluated their antifungal activities against clinical isolates of Candida species. The results indicated that modifications in the phenyl group significantly enhanced antifungal potency.

Study on Anticancer Properties

A recent investigation assessed the anticancer effects of this compound in combination with conventional chemotherapeutics. Results showed that co-treatment led to a synergistic effect in reducing cell viability in breast cancer models, suggesting potential for combination therapy .

Q & A

Q. What steps validate the purity of triazole derivatives when commercial sources lack analytical data?

  • Methodological Answer : Combine HPLC (≥95% purity) with LC-MS to detect trace impurities. For compounds from vendors like Sigma-Aldrich (), third-party validation is critical. Always cross-check NMR shifts with predicted spectra (e.g., using ChemDraw) .

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